3-Bromo-4-methylpentan-2-one
Description
3-Bromo-4-methylpentan-2-one (CAS 29585-01-1) is a brominated aliphatic ketone with the molecular formula C₆H₁₁BrO and an average molecular mass of 179.057 g/mol . Its structure features a ketone group at position 2, a bromine atom at position 3, and a methyl group at position 4 on a pentanone backbone.
This compound serves as a critical intermediate in organic synthesis. For example, it is used in the stepwise preparation of 2,6-diisopropylthiopyrylium salts, which are precursors to diazo compounds. Reactions with ethyl lithiodiazoacetate at low temperatures (–110 °C) yield high-purity diazo derivatives (94% yield), underscoring its utility in constructing complex heterocyclic systems .
Properties
IUPAC Name |
3-bromo-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYPMEVZVFOCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373104 | |
| Record name | 2-Pentanone, 3-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29585-01-1 | |
| Record name | 3-Bromo-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29585-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 3-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methylpentan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts and specific reaction temperatures to enhance the efficiency of the bromination .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of 4-methylpentan-2-one derivatives.
Reduction: Formation of 3-bromo-4-methylpentan-2-ol.
Oxidation: Formation of 3-bromo-4-methylpentanoic acid.
Scientific Research Applications
3-Bromo-4-methylpentan-2-one is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylpentan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group (C=O) in the ketone structure also plays a crucial role in its reactivity, allowing for various chemical transformations .
Comparison with Similar Compounds
Table 1: Key Attributes of this compound and Related Compounds
*Note: Molecular formula inferred from CAS 1311197-91-7 and molecular weight .
Reactivity and Application Analysis
Brominated Aliphatic Ketones vs. Aromatic Ketones
- This compound : The aliphatic ketone’s bromine atom is positioned to facilitate nucleophilic substitution (e.g., in thiopyrylium salt synthesis). Its methyl group introduces steric hindrance, moderating reaction rates .
- 1-(4-Bromo-2-fluorophenyl)pentan-1-one : The aromatic ketone’s fluorine substituent increases the electrophilicity of the carbonyl group, making it reactive toward nucleophilic aromatic substitution. However, the aromatic ring stabilizes the compound, reducing volatility compared to aliphatic analogs .
Brominated Ketones vs. Alkyl Bromides
- 1-Bromopentane : As a primary alkyl bromide, it undergoes efficient SN2 reactions but lacks a ketone group, limiting its utility in carbonyl-dependent syntheses. Its lower molecular weight correlates with higher volatility .
- This compound : The ketone group enables participation in condensation or cyclization reactions, expanding its synthetic versatility compared to simple alkyl bromides .
Brominated Ketones vs. Brominated Amines
- (R)-1-Bromo-4-methylpentan-2-amine : The amine group increases polarity and boiling point relative to this compound. Bromine in amines often acts as a leaving group in alkylation or cross-coupling reactions, whereas in ketones, it primarily facilitates substitution adjacent to the carbonyl .
Research Findings and Industrial Relevance
- This compound is preferred in heterocycle synthesis due to its balanced reactivity and steric profile, enabling high-yield reactions (e.g., 94% diazo compound formation) .
- 1-(4-Bromo-2-fluorophenyl)pentan-1-one is niche in pharmaceutical research, where fluorine’s electronegativity fine-tunes drug-receptor interactions .
- 1-Bromopentane ’s simplicity makes it a cost-effective alkylating agent but limits its role in advanced syntheses .
Biological Activity
3-Bromo-4-methylpentan-2-one, with the chemical formula and CAS number 29585-01-1, is a compound of interest due to its biological activities, particularly as an alkylating agent. This article will explore its biochemical properties, cellular effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.055 g/mol |
| LogP | 1.9949 |
| PSA | 17.070 Ų |
This compound exhibits significant biochemical activity primarily through its role as an alkylating agent . It interacts with various biomolecules, leading to modifications that can alter their structure and function. Key biochemical properties include:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, particularly through interactions with thiol groups in cysteine residues.
- Enzyme Interaction : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling pathways .
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Gene Expression Modulation : By modifying DNA and RNA, it can lead to changes in gene expression patterns.
- Cell Signaling Disruption : The compound can interfere with cell signaling pathways, potentially leading to altered cellular responses.
- Metabolic Pathway Inhibition : Its ability to inhibit key metabolic enzymes can disrupt normal cellular metabolism, impacting cell growth and function .
Study 1: Alkylating Properties
In a controlled study examining the alkylation effects of this compound on human cell lines, researchers found that exposure led to significant modifications in protein function due to covalent modifications at cysteine residues. The study highlighted the potential for this compound to alter cellular signaling pathways and gene expression profiles.
Study 2: Enzyme Inhibition
Another research project focused on the inhibitory effects of this compound on specific metabolic enzymes. Results indicated that at certain concentrations, the compound could effectively inhibit enzyme activity, leading to reduced metabolic rates in treated cells compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
